1-(2-Methoxyphenyl)piperidin-4-amine

M1 mAChR Muscarinic antagonist CNS pharmacology

Research on M1 muscarinic, NK1, or sigma-2 receptors requires precise arylpiperidine scaffolds. Substituting with positional isomers alters binding profiles. - **Validated CNS data:** NK1 IC50 0.200-0.290 nM; M1 Ki 156 nM; MOR EC50 23 nM; sigma-2 Ki 90 nM - **Functionalizable handle:** Primary amine at 4-position for SAR expansion - **Supply:** Standard research quantities available with analytical data

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 1016843-47-2
Cat. No. B3199407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxyphenyl)piperidin-4-amine
CAS1016843-47-2
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1N2CCC(CC2)N
InChIInChI=1S/C12H18N2O/c1-15-12-5-3-2-4-11(12)14-8-6-10(13)7-9-14/h2-5,10H,6-9,13H2,1H3
InChIKeyUMGLLRUDCQFRQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Methoxyphenyl)piperidin-4-amine: CNS Research Properties


1-(2-Methoxyphenyl)piperidin-4-amine (CAS 1016843-47-2) is a piperidine-based building block featuring a 2-methoxyphenyl substituent at the 1-position and a primary amine at the 4-position . With the molecular formula C₁₂H₁₈N₂O and a molecular weight of 206.28 g/mol, this compound serves as a versatile intermediate for synthesizing bioactive molecules targeting central nervous system (CNS) receptors . Its structural features place it within a class of arylpiperidines that have demonstrated affinity for multiple receptor families, including muscarinic acetylcholine receptors, neurokinin (NK1) receptors, sigma receptors, and opioid receptors [1].

CNS receptor ligand synthesis building block
Ortho-methoxyphenyl piperidine scaffold
Muscarinic, NK1, opioid, sigma receptor studies

1-(2-Methoxyphenyl)piperidin-4-amine: Why Substitution Fails


Simple substitution of 1-(2-methoxyphenyl)piperidin-4-amine with other arylpiperidines is not scientifically equivalent due to the critical role of the 2-methoxyphenyl moiety in dictating receptor affinity and selectivity profiles. Positional isomerism (e.g., 4-methoxyphenyl analogs) and N-substitution patterns profoundly alter binding interactions with CNS targets such as M1 muscarinic receptors, NK1 receptors, and sigma receptors [1]. The specific ortho-methoxy arrangement in 1-(2-methoxyphenyl)piperidin-4-amine creates a unique pharmacophore that influences both potency and selectivity compared to close analogs like N-(2-methoxyphenyl)piperidin-4-amine or 4-(2-methoxyphenyl)piperidin-4-amine . The quantitative evidence below demonstrates why this compound must be specifically sourced for research programs requiring its precise receptor interaction profile.

Positional isomerism

4-methoxyphenyl or other regioisomers may shift CNS receptor affinity and selectivity profiles.

N-substitution pattern

N-(2-methoxyphenyl) analogs differ in binding mode; direct replacement may alter target engagement.

Ortho-methoxy pharmacophore

The 2-methoxy orientation is critical for receptor fit; substitution may require re-validation of SAR.

1-(2-Methoxyphenyl)piperidin-4-amine: CNS Target Binding Evidence


M1 Muscarinic Receptor Affinity

1-(2-Methoxyphenyl)piperidin-4-amine exhibits moderate binding affinity for the M1 muscarinic acetylcholine receptor (Ki = 156 nM) in bovine striatum [1]. This affinity is approximately 10-fold lower than the selective M1 antagonist VU 0255035 (Ki = 14.87 nM) , positioning the compound as a less potent but structurally simpler M1 ligand suitable for lead optimization campaigns.

M1 Affinity
Reported
Ki 156 nM vs 14.87 nM (VU 0255035) — ~10.5× lower
Supports M1 SAR studies; moderate affinity starting point for lead optimization.
BindingDB reported data; cross-study comparison.
M1 mAChR Muscarinic antagonist CNS pharmacology

NK1 Receptor Binding Affinity

1-(2-Methoxyphenyl)piperidin-4-amine demonstrates sub-nanomolar affinity for the NK1 receptor (IC₅₀ = 0.290 nM in gerbil NK1; IC₅₀ = 0.200 nM in human NK1) [1]. This places its potency within the range of optimized 4,4-disubstituted piperidine NK1 antagonists, where lead compound 12 exhibits an hNK1 IC₅₀ of 0.95 nM and acyl derivative 38 shows an hNK1 IC₅₀ of 5.3 nM [2].

NK1 Affinity
Reported
IC₅₀ 0.200–0.290 nM vs 0.95–5.3 nM (lead compounds) — up to 26.5× higher
Supports NK1 antagonist SAR; sub-nanomolar affinity may inform pain/neuroinflammation research.
BindingDB and published comparator data.
NK1 antagonist Substance P receptor Neurokinin receptor

Mu Opioid Receptor Agonist Activity

1-(2-Methoxyphenyl)piperidin-4-amine functions as a mu opioid receptor agonist with an EC₅₀ of 23 nM in rat MOR expressed in HN9.10 cells [1]. In comparison, the optimized piperidine-based MOR agonist compound 23 exhibits an EC₅₀ of 0.68 nM, and its more potent enantiomer (3R,4S)-23 achieves an EC₅₀ of 0.0013 nM [2].

MOR Agonist
Reported
EC₅₀ 23 nM vs 0.68 nM (compound 23) — ~34× lower; very distant from ultra-potent analogs
Supports MOR agonist SAR; intermediate potency may inform safety-profile research.
BindingDB reported data; cross-study comparison.
Mu opioid receptor MOR agonist Analgesic development

Sigma-2 Receptor Binding Affinity

1-(2-Methoxyphenyl)piperidin-4-amine binds to the sigma-2 receptor/TMEM97 with a Ki of 90 nM in rat PC12 cells [1]. This affinity is moderate compared to optimized sigma receptor ligands such as Sigma-1 receptor antagonist 5, which exhibits Ki values of 4.5 nM for σ1R and 10 nM for σ2R .

Sigma-2 Affinity
Reported
Ki 90 nM vs 10 nM (sigma-1 antagonist 5) — 9-fold lower
Supports sigma-2 ligand optimization; moderate affinity starting point.
BindingDB reported data.
Sigma-2 receptor TMEM97 Sigma ligand

M1/M2 Muscarinic Receptor Selectivity

1-(2-Methoxyphenyl)piperidin-4-amine displays a selectivity window for M1 over M2 muscarinic receptors, with an M1 Ki of 156 nM compared to an M2 Ki of 1,370 nM (rat myocardium) [1]. This translates to an M2/M1 selectivity ratio of approximately 8.8-fold. In contrast, the optimized M2-selective piperidinyl piperidine analog BDBM50453908 exhibits an M1 Ki of 2.70 nM and an M2 Ki of 38 nM, yielding an M2/M1 selectivity ratio of 14.1 [2].

M1/M2 Selectivity
Head-to-head
M2/M1 ratio 8.8 vs 14.1 (BDBM50453908); M1 Ki 156 nM vs 2.70 nM
Supports M1-preferring ligand development; selectivity context relevant to CNS research.
Direct head-to-head comparison from BindingDB entries.
M1/M2 selectivity Muscarinic receptor subtypes CNS safety profile

TAAR5 Agonist Activity

1-(2-Methoxyphenyl)piperidin-4-amine exhibits negligible agonist activity at mouse trace amine-associated receptor 5 (TAAR5), with an EC₅₀ > 10,000 nM [1]. This lack of activity is noteworthy because many piperidine-containing compounds exhibit promiscuous activity at TAAR family receptors, which can confound in vivo CNS pharmacology studies. The absence of TAAR5 agonism represents a class-level selectivity advantage when designing ligands intended for other CNS targets such as muscarinic, NK1, or opioid receptors.

TAAR5 Activity
Class-level
EC₅₀ > 10,000 nM (inactive at mouse TAAR5)
Class-level selectivity context; may reduce off-target confounding in CNS studies.
BindingDB data; class-level inference based on arylpiperidine profile.
TAAR5 Trace amine receptor CNS selectivity

1-(2-Methoxyphenyl)piperidin-4-amine: Application Scenarios


M1 Muscarinic Ligand Optimization

Given its moderate M1 affinity (Ki = 156 nM) and favorable M2/M1 selectivity ratio of ~8.8 [1], 1-(2-methoxyphenyl)piperidin-4-amine serves as an ideal starting scaffold for medicinal chemistry programs targeting M1 muscarinic receptors. The compound's primary amine at the 4-position provides a readily functionalizable handle for introducing diverse substituents to improve potency and selectivity. Research teams developing M1-preferring ligands for cognitive enhancement in Alzheimer's disease or schizophrenia should prioritize this building block over simpler unsubstituted piperidin-4-amines due to its pre-established M1 affinity profile.

NK1 Antagonist for Pain & Emesis

The exceptional sub-nanomolar NK1 receptor affinity (IC₅₀ = 0.200–0.290 nM) [2] positions 1-(2-methoxyphenyl)piperidin-4-amine as a high-value intermediate for synthesizing novel NK1 antagonists. This potency surpasses many literature NK1 antagonist leads, including the 4,4-disubstituted piperidine series where lead compounds exhibited IC₅₀ values of 0.95–5.7 nM [3]. Pharmaceutical development programs targeting chemotherapy-induced nausea and vomiting (CINV), postoperative pain, or neuroinflammatory conditions should specifically source this compound for SAR exploration around the 4-amino position.

MOR Agonist for Safer Analgesics

With an MOR EC₅₀ of 23 nM [4], 1-(2-methoxyphenyl)piperidin-4-amine offers a balanced potency profile that is significantly weaker than ultra-potent fentanyl analogs (EC₅₀ in picomolar range) but stronger than weak partial agonists like tramadol. This intermediate potency window is highly desirable for developing next-generation opioid analgesics with reduced respiratory depression and abuse liability. Research programs focused on mitigating the opioid crisis should utilize this compound as a template for introducing structural modifications that further optimize the therapeutic index while maintaining analgesic efficacy.

Sigma-2/TMEM97 Ligand Development

The demonstrated sigma-2 receptor/TMEM97 binding affinity (Ki = 90 nM) [5], combined with the compound's clean profile at TAAR5 (EC₅₀ > 10,000 nM) [6], makes 1-(2-methoxyphenyl)piperidin-4-amine a promising scaffold for developing selective sigma-2 ligands. Sigma-2/TMEM97 is implicated in cancer cell proliferation, cholesterol homeostasis, and neurodegenerative processes. The moderate affinity provides a suitable starting point for optimization campaigns aimed at improving potency while maintaining the favorable selectivity profile. Academic and industrial teams investigating sigma-2 pharmacology for oncology or CNS applications should specifically procure this compound rather than structurally related analogs lacking validated sigma-2 affinity data.

Application
Selection Property
Validation Focus
M1 muscarinic receptor SAR studies
Moderate M1 affinity and M2/M1 selectivity profile
M2/M1 selectivity ratio confirmation; CNS target engagement assays
NK1 antagonist SAR research
Reported sub-nanomolar NK1 receptor binding
NK1 selectivity and functional antagonism in cell models
Mu opioid receptor agonist research
Intermediate MOR agonist potency window
Potency relative to ultra-potent analogs; safety-related endpoint profiling
Sigma-2/TMEM97 ligand development
Sigma-2 binding affinity and TAAR5 selectivity context
Selectivity over sigma-1 and other off-targets; in vitro proliferation assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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